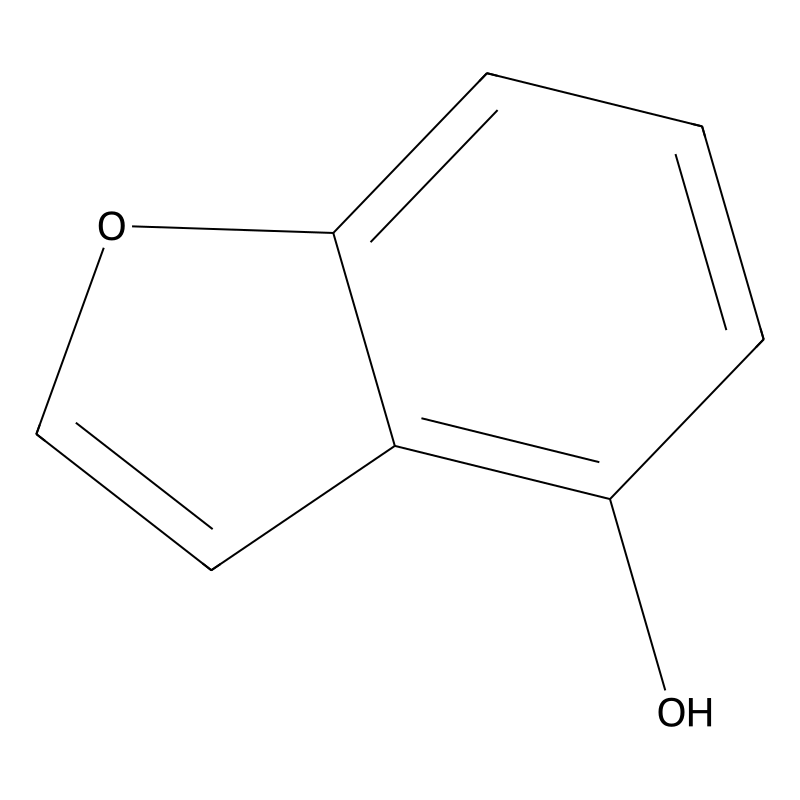Benzofuran-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Antimicrobial Activity:
Studies suggest Benzofuran-4-ol may possess antimicrobial properties. Research on its activity against Staphylococcus aureus and Escherichia coli bacteria showed moderate inhibition, but further investigation is needed to confirm its efficacy and potential mechanisms of action [].
Precursor for Synthesis of Bioactive Compounds:
Due to its unique chemical structure, Benzofuran-4-ol can serve as a valuable starting material for the synthesis of more complex molecules with potential biological activities. Researchers have explored its use in the synthesis of various derivatives, including benzofuranones and chromenes, which exhibit diverse bioactivities like antioxidant and anti-inflammatory properties [, ].
Benzofuran-4-ol is an organic compound characterized by a benzofuran structure with a hydroxyl group at the fourth position. Its molecular formula is and it is classified as a phenolic compound. Benzofuran-4-ol exhibits a variety of chemical properties due to the presence of both aromatic and hydroxyl functionalities, making it a subject of interest in organic chemistry and medicinal research. The compound is known for its role in various biological systems and its potential applications in pharmaceuticals.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful for modifying solubility and reactivity.
- Etherification: The hydroxyl group can also react with alkyl halides to form ethers, enhancing the compound's versatility in synthetic applications .
- Oxidation: Benzofuran-4-ol can be oxidized to form benzofuran-4-one, which alters the electronic properties of the compound and can influence biological activity .
Benzofuran-4-ol has been studied for its biological activities, particularly in pharmacology. It exhibits antifungal properties, with studies showing efficacy against various human pathogenic fungi such as Candida glabrata and Candida krusei. Its minimum inhibitory concentration values suggest significant potential for use in antifungal treatments . Additionally, benzofuran derivatives have been implicated in various other biological activities, including anti-inflammatory and anticancer effects, highlighting their importance in medicinal chemistry .
The synthesis of benzofuran-4-ol can be achieved through several methods:
- Cyclization Reactions: One common approach involves the cyclization of salicylaldehyde with furan derivatives under acidic conditions, leading to the formation of benzofuran structures.
- Diels-Alder Reactions: This method involves the reaction of furan with appropriate dienophiles, resulting in the formation of substituted benzofurans .
- O-Alkylation Methods: Utilizing O-arylhydroxylamine hydrochlorides with cyclic or acyclic ketones in the presence of acid can yield benzofurans directly .
These synthetic routes allow for the production of benzofuran-4-ol and its derivatives with varying substituents.
Benzofuran-4-ol finds applications across several fields:
- Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for antifungal agents and other therapeutic applications.
- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
- Material Science: The compound's properties are being investigated for use in polymers and other materials due to its unique structural characteristics .
Studies on benzofuran-4-ol interactions have focused on its binding affinity to various biological targets. Research indicates that modifications to the benzofuran structure can significantly impact its interaction with enzymes and receptors involved in disease processes. For instance, structural analogs have been shown to enhance or diminish activity against specific fungal strains, suggesting that precise molecular modifications can tailor biological responses .
Benzofuran-4-ol belongs to a broader family of benzofurans, which share a common structural motif but differ in functional groups or substitution patterns. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzofuran | Fused benzene and furan rings | Parent structure for numerous derivatives |
| Benzofuran-3-carboxylic acid | Carboxylic acid group at position 3 | Increased polarity and potential for ionization |
| Dibenzo[b,d]furan | Two fused benzene rings | Greater stability and different reactivity |
| Isobenzofuran | Oxygen adjacent to two carbons | Unique isomeric properties affecting reactivity |
| Indole | Nitrogen atom instead of oxygen | Different biological activities due to nitrogen |
Benzofuran-4-ol's uniqueness lies in its specific hydroxyl substitution at position four, which influences its reactivity and biological activity compared to these similar compounds. This positioning allows it to engage in distinct







